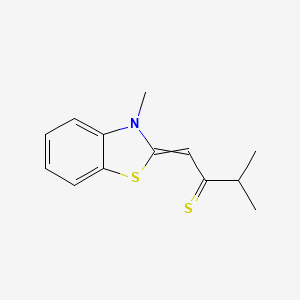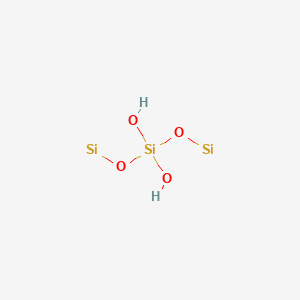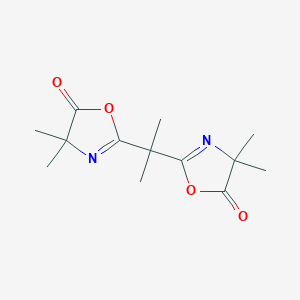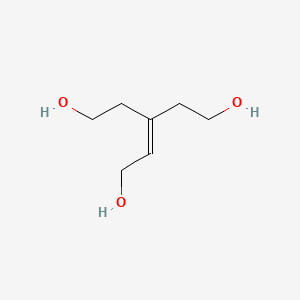
2-Diazo-1-naphthol-5-sulfonic acid sod&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-1-naphthol-5-sulfonic acid sodium salt is a chemical compound with the empirical formula C10H5N2NaO4S. It is also known by other names such as 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid sodium salt and Sodium 2-diazo-1-naphthol-5-sulfonate hydrate . This compound is notable for its diazo group, which is a functional group characterized by two linked nitrogen atoms (N=N).
Métodos De Preparación
The synthesis of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt typically involves the reaction of 2-naphthol-5-sulfonic acid with nitrous acid, which introduces the diazo group into the molecule. The reaction is carried out under acidic conditions and often requires careful control of temperature and pH to ensure the stability of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify and isolate the final product.
Análisis De Reacciones Químicas
2-Diazo-1-naphthol-5-sulfonic acid sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other substituents under certain conditions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo dyes.
Decomposition Reactions: The diazo group can decompose to form nitrogen gas and a reactive intermediate.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazo-1-naphthol-5-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: The compound can be used in biochemical assays and as a labeling reagent.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds or the modification of existing ones .
Comparación Con Compuestos Similares
2-Diazo-1-naphthol-5-sulfonic acid sodium salt can be compared with other diazo compounds such as:
- 2-Diazo-1-naphthol-4-sulfonic acid sodium salt
- 2-Diazo-1-naphthol-3-sulfonic acid sodium salt
These compounds share similar structural features but differ in the position of the sulfonic acid group on the naphthol ring. This difference can influence their reactivity and applications .
Propiedades
Número CAS |
312619-43-5 |
|---|---|
Fórmula molecular |
C10H9N2NaO5S |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
sodium;6-diazo-5-hydroxy-5H-naphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8N2O4S.Na.H2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;;/h1-5,10,13H,(H,14,15,16);;1H2/q;+1;/p-1 |
Clave InChI |
MPJHBNQXLMVKSH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



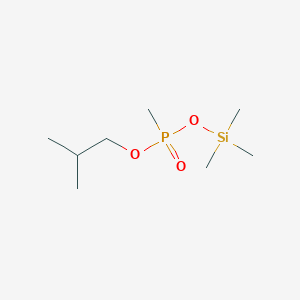
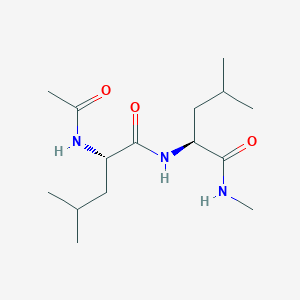
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)


![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
